molecular formula C21H19N3O5S B4118284 N-(2-methyl-3-nitrophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide

N-(2-methyl-3-nitrophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide

Cat. No. B4118284
M. Wt: 425.5 g/mol
InChI Key: OFOUQGKBRMPFLI-UHFFFAOYSA-N
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Description

N-(2-methyl-3-nitrophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide, also known as MNPA, is a chemical compound that has been extensively studied for its potential use in scientific research. MNPA is a small molecule that is able to selectively inhibit the activity of a specific protein, making it a valuable tool for studying the role of this protein in various biological processes.

Mechanism of Action

N-(2-methyl-3-nitrophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide works by binding to a specific site on the protein it targets, inhibiting its activity. This site is located in the active site of the protein, where it normally binds to other molecules and carries out its biological function. By binding to this site, N-(2-methyl-3-nitrophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide prevents the protein from carrying out its function, allowing researchers to study the effects of its inhibition.
Biochemical and Physiological Effects:
The inhibition of the protein targeted by N-(2-methyl-3-nitrophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to have a number of biochemical and physiological effects. For example, it can lead to cell cycle arrest, apoptosis, and DNA damage. These effects can be studied in various cell types and animal models, providing insight into the role of this protein in different biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-methyl-3-nitrophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide in lab experiments is its selectivity for the protein it targets. This allows researchers to specifically inhibit the activity of this protein, without affecting other proteins or biological processes. However, there are also limitations to the use of N-(2-methyl-3-nitrophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide, including its potential toxicity and the need for careful dosing to avoid off-target effects.

Future Directions

There are many potential future directions for research on N-(2-methyl-3-nitrophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide and its target protein. For example, researchers may investigate the role of this protein in different diseases, such as cancer or neurodegenerative disorders. They may also explore the potential for developing new therapies that target this protein, based on the insights gained from studying its inhibition with N-(2-methyl-3-nitrophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide. Additionally, new methods for synthesizing N-(2-methyl-3-nitrophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide and related compounds may be developed to improve their effectiveness and reduce potential toxicity.

Scientific Research Applications

N-(2-methyl-3-nitrophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been used extensively in scientific research as a tool for studying the role of the protein it targets. This protein is involved in various biological processes, including cell division, apoptosis, and DNA repair. By selectively inhibiting the activity of this protein, researchers are able to study its role in these processes and potentially develop new therapies for diseases that involve dysregulation of this protein.

properties

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c1-15-19(9-6-10-20(15)24(26)27)22-21(25)16-11-13-17(14-12-16)23(2)30(28,29)18-7-4-3-5-8-18/h3-14H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOUQGKBRMPFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-3-nitrophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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